2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine
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Overview
Description
2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the reaction of 2,6-dichlorophenylamine with difluoromethoxy-substituted pyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino]benzoic acid: Known for its anti-inflammatory properties.
2-(2,6-Dimethylphenyl)amino]benzoic acid: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
2-(2,6-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to the presence of both dichlorophenyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C11H6Cl2F2N2O |
---|---|
Molecular Weight |
291.08 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-5-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C11H6Cl2F2N2O/c12-7-2-1-3-8(13)9(7)10-16-4-6(5-17-10)18-11(14)15/h1-5,11H |
InChI Key |
TWEMFDLEWQGRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)OC(F)F)Cl |
Origin of Product |
United States |
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